- Heteroaromatic Tosylates as Electrophiles in Regioselective Mizoroki-Heck-Coupling Reactions with Electron-Rich Olefins, Chemistry - A European Journal, 2009, 15(24), 5950-5955
Cas no 94952-46-2 (1-(5-chloropyridin-2-yl)ethan-1-one)
1-(5-chloropyridin-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-Chloropyridin-2-yl)ethanone
- 1-(5-Chloro-2-pyridinyl)ethanone
- 2-Acetyl-5-chloropyridine
- 1-(5-chloropyridin-2-yl)ethan-1-one
- VVYMEQBXUFPILB-UHFFFAOYSA-N
- MFCD07375071
- SY022264
- 1-(5-Chloropyridin-2-yl)ethanone, 98%
- 1-(5-chloropyridin-2-yl)ethanone;2-Acetyl-5-chloropyridine
- SCHEMBL1788326
- DTXSID30436217
- AKOS006285359
- AB41101
- EN300-116260
- AMY7885
- EX-A7846P
- Ethanone, 1-(5-chloro-2-pyridinyl)-
- Z1198173098
- 94952-46-2
- FS-3462
- CS-0040244
- 1-(5-CHLORO-2-PYRIDINYL)-ETHANONE
- AC-33333
- 1-(5-Chloro-2-pyridyl)ethanone
- 1-(5-Chloro-2-pyridinyl)ethanone (ACI)
-
- MDL: MFCD07375071
- Inchi: 1S/C7H6ClNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3
- InChI Key: VVYMEQBXUFPILB-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(C)=O)C=C1
Computed Properties
- Exact Mass: 155.01400
- Monoisotopic Mass: 155.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96000
- LogP: 1.93760
1-(5-chloropyridin-2-yl)ethan-1-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(5-chloropyridin-2-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Y14233-1g |
1-(5-chloropyridin-2-yl)ethan-1-one |
94952-46-2 | 98% | 1g |
1524.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Y14233-5g |
1-(5-chloropyridin-2-yl)ethan-1-one |
94952-46-2 | 98% | 5g |
6098.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF484-100mg |
1-(5-chloropyridin-2-yl)ethan-1-one |
94952-46-2 | 98% | 100mg |
68CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF484-5g |
1-(5-chloropyridin-2-yl)ethan-1-one |
94952-46-2 | 98% | 5g |
1306.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF484-250mg |
1-(5-chloropyridin-2-yl)ethan-1-one |
94952-46-2 | 98% | 250mg |
180CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF484-1g |
1-(5-chloropyridin-2-yl)ethan-1-one |
94952-46-2 | 98% | 1g |
322.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C846083-1g |
1-(5-Chloropyridin-2-yl)ethanone |
94952-46-2 | 98% | 1g |
281.70 | 2021-05-17 | |
| Frontier Specialty Chemicals | Y14233-1 g |
2-Acetyl-5-chloropyridine |
94952-46-2 | 1g |
$ 26.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Y14233-5 g |
2-Acetyl-5-chloropyridine |
94952-46-2 | 5g |
$ 95.00 | 2022-11-04 | ||
| Matrix Scientific | 221482-5g |
1-(5-Chloropyridin-2-yl)ethan-1-one, 95% min |
94952-46-2 | 95% | 5g |
$341.00 | 2023-09-06 |
1-(5-chloropyridin-2-yl)ethan-1-one Production Method
Production Method 1
1-(5-chloropyridin-2-yl)ethan-1-one Raw materials
1-(5-chloropyridin-2-yl)ethan-1-one Preparation Products
1-(5-chloropyridin-2-yl)ethan-1-one Suppliers
1-(5-chloropyridin-2-yl)ethan-1-one Related Literature
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 1-(5-chloropyridin-2-yl)ethan-1-one
Comprehensive Overview of 1-(5-Chloropyridin-2-yl)ethan-1-one (CAS No. 94952-46-2): Properties, Applications, and Industry Insights
1-(5-Chloropyridin-2-yl)ethan-1-one, identified by its CAS number 94952-46-2, is a specialized organic compound with a molecular formula of C7H6ClNO. This chloropyridine derivative is widely recognized in pharmaceutical and agrochemical research due to its unique structural features. The compound's ketone functional group and chlorine substitution at the 5-position of the pyridine ring make it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in developing novel heterocyclic compounds, aligning with the growing demand for sustainable chemical synthesis methods.
In the context of current industry trends, researchers frequently search for "eco-friendly synthesis of chloropyridine derivatives" and "applications of 1-(5-chloropyridin-2-yl)ethan-1-one in drug discovery". These queries reflect the compound's relevance in green chemistry initiatives and medicinal chemistry. The compound's molecular weight of 155.58 g/mol and moderate polarity contribute to its versatility in organic reactions, particularly in cross-coupling reactions and nucleophilic substitutions, which are hot topics in modern synthetic methodology.
The physical properties of CAS 94952-46-2 include a characteristic crystalline solid form at room temperature, with a melting point range typically between 45-50°C. Its solubility profile shows good dissolution in common organic solvents like ethanol, acetone, and dichloromethane, while being sparingly soluble in water. This property makes it particularly useful in multistep organic synthesis, where solvent selection is crucial for reaction optimization—a subject frequently discussed in "solvent effects on pyridine derivative reactivity" searches.
From an analytical perspective, 1-(5-chloropyridin-2-yl)ethanone (alternative naming convention) exhibits distinctive spectroscopic signatures. In infrared spectroscopy, the carbonyl stretch typically appears around 1680 cm-1, while the proton NMR spectrum shows characteristic peaks for the aromatic protons and the acetyl methyl group. These features are critical for quality control in production, addressing common industry concerns about "purity analysis of synthetic intermediates" and "spectroscopic characterization of pyridine ketones".
The compound's stability under various conditions is another area of practical importance. While stable at room temperature when properly stored, 1-(5-chloropyridin-2-yl)ethan-1-one may undergo thermal decomposition at elevated temperatures (>200°C). This thermal behavior aligns with research interests in "thermal stability of heteroaromatic ketones", particularly for industrial scale-up considerations. Proper handling includes protection from moisture and storage in amber glass containers, as the chloropyridine moiety can be sensitive to prolonged light exposure.
In pharmaceutical applications, this compound serves as a precursor for various biologically active molecules. Its structure appears in the synthesis of potential kinase inhibitors and central nervous system agents, connecting to trending searches about "pyridine-based drug candidates 2024". The electron-withdrawing chlorine substituent enhances the reactivity of adjacent positions, facilitating further functionalization—a property exploited in designing structure-activity relationships during drug development.
Environmental considerations regarding CAS 94952-46-2 have gained attention following increased focus on green chemistry metrics. The compound's biodegradability profile and ecotoxicological data are subjects of ongoing research, responding to queries like "environmental impact of chloropyridine synthesis". Modern synthetic approaches aim to minimize waste generation during its production, incorporating catalytic methods and atom-economical reactions that align with sustainable development goals.
From a commercial perspective, the global market for pyridine derivatives like 1-(5-chloropyridin-2-yl)ethan-1-one continues to expand, driven by demand from the pharmaceutical and agrochemical sectors. Supply chain considerations often appear in searches for "reliable suppliers of 94952-46-2" and "technical specifications for chloropyridine ketones". Quality parameters typically include ≥98% purity by HPLC analysis, residual solvent limits, and appropriate packaging standards for laboratory and industrial use.
Future research directions for this compound likely involve its incorporation into metal-organic frameworks (MOFs) and catalytic systems, topics generating significant academic interest. The combination of its rigid aromatic system and coordinating ability makes it a candidate for developing new functional materials, connecting to searches about "pyridine derivatives in materials science". As synthetic methodologies advance, CAS 94952-46-2 will undoubtedly remain an important building block in organic chemistry.
94952-46-2 (1-(5-chloropyridin-2-yl)ethan-1-one) Related Products
- 103962-11-4(2-chloro-1-(5-chloropyridin-2-yl)ethan-1-one)
- 89544-38-7(Methanone, bis(5-chloro-2-pyridinyl)-)
- 94952-47-3(2-bromo-1-(5-chloro-2-pyridyl)ethanone)
- 73742-07-1(2-(3-chlorobenzoyl)pyridine)
- 339586-00-4(1-(4-chloro-6-methylpyridin-2-yl)ethan-1-one)
- 195967-10-3(1-(6-acetyl-4-chloropyridin-2-yl)ethan-1-one)
- 6318-51-0(2-(4-Chlorobenzoyl)pyridine)
- 145905-09-5(2-bromo-1-(5-chloro-2-pyridyl)ethanone;hydrobromide)
- 60159-37-7(1-(4-chloro-2-pyridyl)ethanone)
- 141454-65-1(1-(3,5-Dichloropyridin-2-yl)ethanone)